![molecular formula C13H10N2O2S B2958549 3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one CAS No. 867330-00-5](/img/structure/B2958549.png)
3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic Studies
Crystallography provides insights into molecular structures, essential for understanding the properties and potential applications of compounds. For instance, studies on benzylation and nitrosation of pyrimidin-ones highlight the significance of crystallographic analysis in determining polymorphic forms and intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the material's chemical and physical properties (Glidewell, Low, Marchal, & Quesada, 2003).
Synthesis and Biological Evaluation
Research has extensively focused on synthesizing novel compounds with promising biological activities. The design and synthesis of novel thiopyrimidine-glucuronide compounds and their oxidation products to afford compounds with potential biological activities is a significant contribution to medicinal chemistry (Wanare, 2022). Similarly, the synthesis of new Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyrimidine derivatives incorporating a 5-Bromobenzofuran-2-yl moiety has been explored, elucidated through elemental analysis, spectral data, and chemical transportation, underscoring the potential for creating compounds with unique chemical properties and activities (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Material Science Applications
In material science, the synthesis of sulfanylidene-tetrahydropyrimidine derivatives has been reported, demonstrating the role of cyclocondensation reactions in creating compounds with potential applications in material science due to their hydrogen bonding capabilities and the formation of ribbons containing alternating rings. These compounds exhibit structural features that could be leveraged in developing materials with specific optical or chemical properties (Sarojini, Yathirajan, Hosten, Betz, & Glidewell, 2015).
Antimicrobial and Antifolate Inhibitors
Several studies have synthesized compounds to evaluate their antimicrobial and antifolate inhibitory activities. For example, the synthesis of novel pyrazolopyrimidines with phenylsulfonyl moiety and their evaluation for antimicrobial activities highlights the potential of such compounds in developing new therapeutics (Alsaedi, Farghaly, & Shaaban, 2019). Another notable study involves the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, indicating the significance of these compounds in designing antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Propiedades
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-2-7-15-12(16)11-10(14-13(15)18)8-5-3-4-6-9(8)17-11/h2-6H,1,7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDYJJWQHOUGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)
![6-chloro-2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2958468.png)
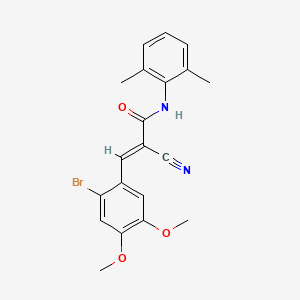
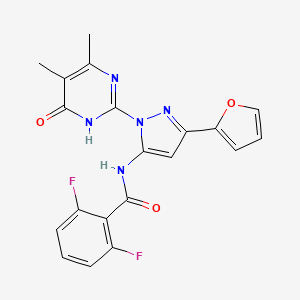
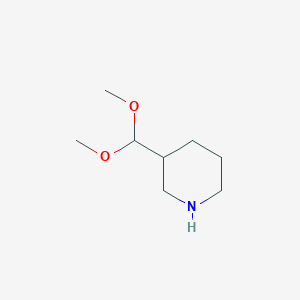
![2-[(4-tert-butylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2958476.png)
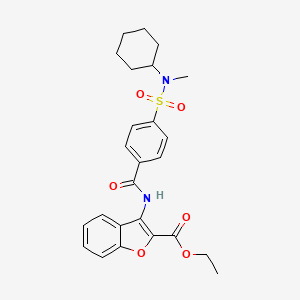

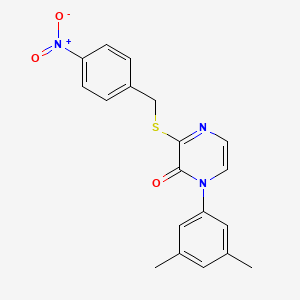
![2-(2-Fluorophenoxy)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2958484.png)
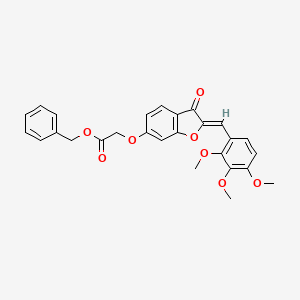

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2958488.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2958489.png)
